N-(3-chlorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its IUPAC name reflects its intricate structure, which includes a chlorophenyl group and a cyclopenta[d]pyrimidine moiety. The molecular formula is with a molecular weight of approximately 426.92 g/mol.
The synthesis of N-(3-chlorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route can include:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and catalysts to maximize yield and purity.
The molecular structure of N-(3-chlorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can be represented using various notations:
InChI=1S/C21H19ClN4O2S/c22-15-3-1-4-16(11-15)24-19(27)13-29-20-17-5-2-6-18(17)26(21(28)25-20)12-14-7-9-23-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,24,27)
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=NC=C4
These representations highlight the compound's complex three-dimensional arrangement and functional groups.
N-(3-chlorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can participate in various chemical reactions:
These reactions are essential for modifying the compound for various applications in drug development and synthesis.
The physical properties of N-(3-chlorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide include:
Chemical properties include:
The purity of commercially available samples is usually around 95%.
N-(3-chlorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has potential applications in:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: